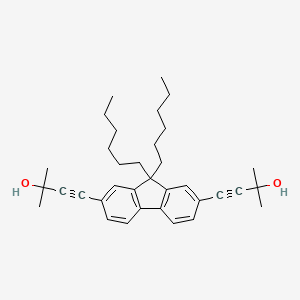
2-Nitro-5-(thiophen-3-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitro-5-(thiophen-3-yl)benzoic acid is an organic compound that features a nitro group, a thiophene ring, and a benzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-5-(thiophen-3-yl)benzoic acid typically involves the nitration of a thiophene derivative followed by carboxylation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar steps to those used in laboratory synthesis, scaled up for larger production volumes. This would include the use of industrial nitration and acylation reactors to handle the necessary chemical reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2-Nitro-5-(thiophen-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The nitro group can be reduced to form an amine derivative.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: The major product is typically a nitrobenzoic acid derivative.
Reduction: The major product is an aminobenzoic acid derivative.
Substitution: The major products are halogenated thiophene derivatives.
Applications De Recherche Scientifique
2-Nitro-5-(thiophen-3-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein modifications.
Mécanisme D'action
The mechanism of action of 2-Nitro-5-(thiophen-3-yl)benzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the thiophene ring can interact with various biological molecules. These interactions can lead to changes in the activity of enzymes or other proteins, affecting cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Nitrobenzoic acid: Similar structure but lacks the thiophene ring.
5-Mercapto-2-nitrobenzoic acid: Contains a mercapto group instead of a thiophene ring.
Thiophene derivatives: Various compounds with different substituents on the thiophene ring.
Uniqueness
2-Nitro-5-(thiophen-3-yl)benzoic acid is unique due to the presence of both a nitro group and a thiophene ring, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
919087-93-7 |
|---|---|
Formule moléculaire |
C11H7NO4S |
Poids moléculaire |
249.24 g/mol |
Nom IUPAC |
2-nitro-5-thiophen-3-ylbenzoic acid |
InChI |
InChI=1S/C11H7NO4S/c13-11(14)9-5-7(8-3-4-17-6-8)1-2-10(9)12(15)16/h1-6H,(H,13,14) |
Clé InChI |
WQFDPTIZYYAAKT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=CSC=C2)C(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Ethynyl-3,3-dimethyl-5-[(prop-2-en-1-yl)oxy]octa-1,7-diene](/img/structure/B12626476.png)

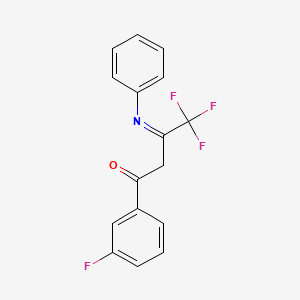
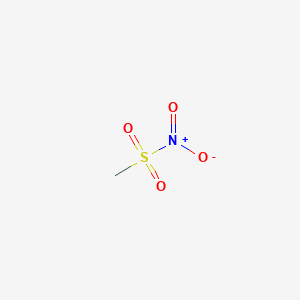

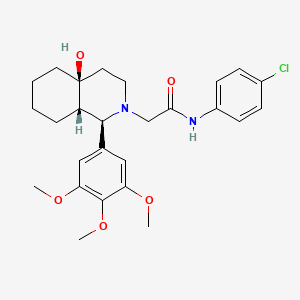
![2,3,6,7,10,11-Hexakis[2-(hexyloxy)phenyl]triphenylene](/img/structure/B12626500.png)
![3-[3-(3,4-Dihydro-2H-pyrrol-5-yl)phenoxy]propan-1-ol](/img/structure/B12626501.png)
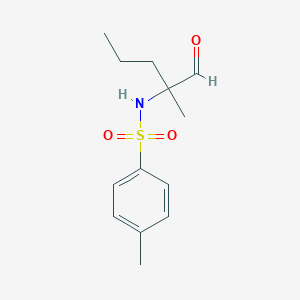
![(2S)-2-(4-Bromophenyl)-4-[(4-methoxyphenyl)methyl]morpholine](/img/structure/B12626507.png)
![1-{4-[([1,1'-Biphenyl]-2-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B12626514.png)
